molecular formula C12H19NO3 B4846773 Butyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoate

Butyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoate

Cat. No.: B4846773
M. Wt: 225.28 g/mol
InChI Key: QUKPLZKIOZHFNB-UHFFFAOYSA-N
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Description

Butyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a butyl group attached to the oxygen atom and a propanoate group derived from the carboxylic acid. The compound also contains a 3,5-dimethyl-1,2-oxazole moiety, which is a five-membered heterocyclic ring with one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoate can be achieved through several methods. One common approach involves the esterification of 3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoic acid with butanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of oxazole derivatives as starting materials. For example, the Robinson-Gabriel synthesis can be employed to prepare the oxazole ring, which is then esterified with butanol to yield the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Butyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized oxazole derivatives.

Scientific Research Applications

Butyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of butyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoate involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Butyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the ester and oxazole functionalities, providing a versatile platform for various chemical and biological applications.

Properties

IUPAC Name

butyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-4-5-8-15-12(14)7-6-11-9(2)13-16-10(11)3/h4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKPLZKIOZHFNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CCC1=C(ON=C1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Butyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoate
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